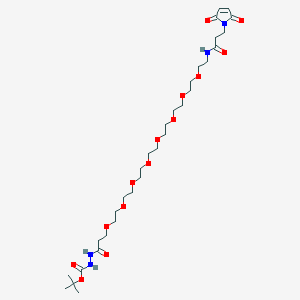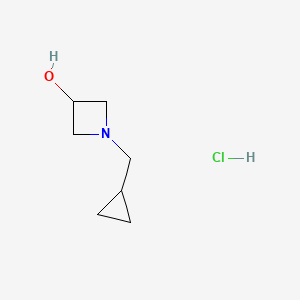
1-(Cyclopropylmethyl)-3-azetidinol hydrochloride
Descripción general
Descripción
1-(Cyclopropylmethyl)-3-azetidinol hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis Process and Application in Precursor Formation : The compound 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride has been utilized in the synthesis of various complex chemical structures. For instance, it has been used in the synthesis of carbapenem precursor, demonstrating its utility in forming complex organic structures through multi-step synthesis involving various organic reactions and building blocks (Laurent et al., 2006).
Structure-Activity Relationships and Pharmacological Potentials : The compound has been explored for its structure-activity relationships, particularly in the context of neurokinin-2 (NK2) antagonists. This research provides insights into the potential pharmacological applications and the stability of such compounds in human liver microsome (HLM) preparations (Mackenzie et al., 2002).
Chemical Transformations and Derivatives : Research has also been focused on the transformation of related compounds, such as trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones, into derivatives like 3-aryl-2-(ethylamino)propan-1-ols, showcasing the chemical versatility of such structures and their potential for generating a variety of biologically active compounds (Mollet et al., 2011).
Process Optimization for Industrial Applications : The synthesis process of related compounds like 1-benzylazetidin-3-ol, which is crucial for the commercial synthesis of azetidin-3-ol hydrochloride, has been optimized. This research highlights the importance of process optimization in industrial applications for the effective and economical production of such compounds (Reddy et al., 2011).
Biological Activities and Applications
Biological Activities of Derivatives : Derivatives of this compound have been studied for their antimicrobial activities. Research has shown that certain azetidinone derivatives exhibit significant activity against bacteria and fungi, indicating their potential use in the development of new antibacterial and antifungal agents (Mohite & Bhaskar, 2011).
Synthesis of Medicinal Intermediates : The compound has been utilized in the synthesis of medicinal intermediates, such as 1-(diphenylmethyl)-3-aminoazetidine and 1-(diphenylmethyl)-3-(aminomethyl)-3-azetidinol. These intermediates are crucial for the development of various pharmaceuticals, demonstrating the compound's role in medicinal chemistry (Yang, 2009).
Mecanismo De Acción
Target of Action
The primary targets of 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride are currently unknown .
Mode of Action
Structurally related compounds are known to interact with their targets through various mechanisms, such as competitive inhibition .
Biochemical Pathways
Based on its structure, it may potentially influence pathways involving cyclopropane derivatives .
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)azetidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-8(5-7)3-6-1-2-6;/h6-7,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQASZWZWRFIUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromoimidazo[2,1-b][1,3]thiazole](/img/structure/B1379779.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B1379782.png)
![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)
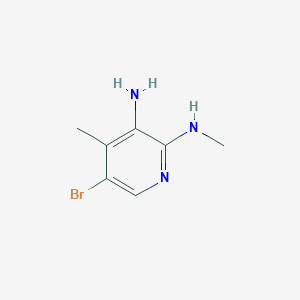
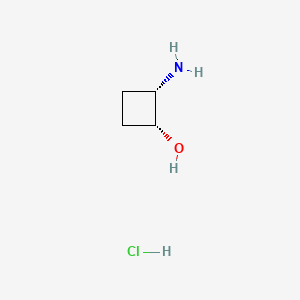
![N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1379790.png)
![{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride](/img/structure/B1379792.png)
![{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1379793.png)
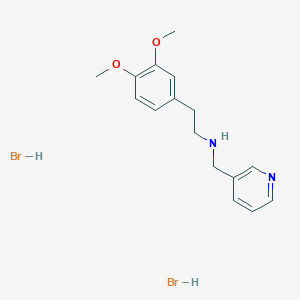
amine hydrobromide](/img/structure/B1379795.png)
